4-(4-bromophenyl)pyridin-2-amine
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Overview
Description
4-(4-bromophenyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. It features a bromophenyl group attached to the pyridine ring, making it a significant compound in various chemical and pharmaceutical research fields. This compound is known for its potential biological activities and is often studied for its antimicrobial and anticancer properties .
Preparation Methods
The synthesis of 4-(4-bromophenyl)pyridin-2-amine typically involves the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired pyridine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(4-bromophenyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and potentially leading to different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-bromophenyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)pyridin-2-amine involves its interaction with specific molecular targets within cells. For instance, its anticancer activity is attributed to its ability to bind to and inhibit certain enzymes or receptors involved in cell proliferation. Molecular docking studies have shown that it can fit well within the binding pockets of these targets, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
4-(4-bromophenyl)pyridin-2-amine can be compared with other pyridine derivatives such as:
4-(4-bromophenyl)thiazol-2-yl derivatives: These compounds also exhibit antimicrobial and anticancer activities but differ in their core structure and specific biological targets.
Thienopyridine derivatives: These compounds are known for their strong antimicrobial activity and are synthesized using similar methods.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
1367938-76-8 |
---|---|
Molecular Formula |
C11H9BrN2 |
Molecular Weight |
249.1 |
Purity |
0 |
Origin of Product |
United States |
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